2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Description
Properties
CAS No. |
539809-49-9 |
|---|---|
Molecular Formula |
C25H24ClN5OS |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H24ClN5OS/c1-17-11-12-18(2)22(13-17)28-24(32)16-33-25-30-29-23(31(25)21-9-4-3-5-10-21)15-27-20-8-6-7-19(26)14-20/h3-14,27H,15-16H2,1-2H3,(H,28,32) |
InChI Key |
NJTICZXIYSPTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Carbon Disulfide Cyclization
Acyl hydrazides react with carbon disulfide (CS₂) under basic conditions to form 1,2,4-triazole-3-thiol intermediates. For example, phenylacetic acid hydrazide cyclizes with CS₂ in ethanol containing potassium hydroxide, yielding 5-benzyl-1,3,4-oxadiazole-2-thiol after acidification. This method requires reflux conditions (4–6 hours) and careful pH control to isolate the thiol intermediate.
Isothiocyanate-Mediated Cyclization
Alternative routes employ methyl isothiocyanate with hydrazide derivatives. Heating 2-(4-isobutylphenyl)propane hydrazide with methyl isothiocyanate in 10% NaOH and methanol at 225°C for 3–6 hours generates 5-substituted 1,2,4-triazole-2-thiols. This method achieves higher regioselectivity but demands rigorous temperature control to prevent decomposition.
Sulfanyl Group Introduction
The sulfanyl (-S-) linker is introduced via nucleophilic substitution or thiol-disulfide exchange:
Alkylation of Triazole-3-thiol
Triazole-3-thiol intermediates react with electrophilic bromoacetamide derivatives. For instance, 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine reacts with N-aryl-2-bromoethanamides in dimethylformamide (DMF) using potassium carbonate as a base. Yields range from 70–85% after 12–18 hours at 80°C (Table 1).
Table 1: Representative Sulfanylation Conditions
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-(2,5-dimethylphenyl)-2-bromoacetamide | K₂CO₃ | DMF | 80 | 18 | 82 |
| 2-bromo-N-(3-chlorophenyl)acetamide | Et₃N | Acetone | 60 | 12 | 78 |
Acetamide Moiety Installation
The N-(2,5-dimethylphenyl)acetamide group is synthesized through two key steps:
Bromoacetylation of Amines
2,5-Dimethylaniline reacts with 2-bromoacetyl bromide in dichloromethane containing triethylamine (Et₃N) at 0–5°C. This yields 2-bromo-N-(2,5-dimethylphenyl)acetamide, a critical electrophile for subsequent coupling. Ice-cooling minimizes side reactions such as over-alkylation.
Coupling with Triazole-Sulfanyl Intermediate
The bromoacetamide derivative undergoes nucleophilic substitution with the triazole-3-thiolate anion. Optimal conditions use anhydrous DMF, potassium carbonate, and 24-hour stirring at room temperature. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product in 75–88% purity.
Final Assembly and Optimization
The convergent synthesis involves sequential coupling of three modules:
-
Triazole core : Synthesized via cyclization (Section 1)
-
Sulfanyl linker : Introduced via alkylation (Section 2)
-
Acetamide group : Attached through electrophilic substitution (Section 3)
Critical optimization parameters include:
-
Solvent selection : DMF enhances nucleophilicity of thiolates but may require post-reaction dialysis to remove residual dimethylamine byproducts.
-
Base choice : Potassium carbonate outperforms sodium hydride in minimizing ester hydrolysis during acetamide coupling.
-
Temperature control : Reactions above 100°C promote triazole ring decomposition, necessitating reflux below 80°C.
Analytical Characterization
Successful synthesis is confirmed through spectral data:
-
¹H NMR : N-H protons of the acetamide resonate at δ 10.27–9.64 ppm, while triazole C-H appears as a singlet near δ 8.15.
-
IR spectroscopy : Stretching frequencies at 1652 cm⁻¹ (C=O) and 1139 cm⁻¹ (C-N) validate the acetamide and triazole groups.
-
Mass spectrometry : Molecular ion peaks at m/z 478.0 ([M+H]⁺) align with the compound’s molecular weight.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling and function.
Disrupting Cellular Processes: Affecting key cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Structural Analog 1: 2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide (Compound B)
Key Differences :
- Triazole Substituent: Compound B features a 4-methylphenyl group at position 5, whereas Compound A has a [(3-chlorophenyl)amino]methyl group.
- Amino Group: Compound B retains an unmodified amino group at position 4 of the triazole, while Compound A introduces a chloro-substituted phenylamino moiety.
Implications :
- The amino-methyl linkage in Compound A may enable hydrogen bonding with biological targets, a feature absent in Compound B.
Structural Analog 2: 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-acetylphenyl)acetamide (Compound C)
Key Differences :
- Triazole Substituent: Compound C substitutes position 5 with a phenoxy methyl group bearing an acetylated amino group, contrasting with the chloro-phenylamino group in Compound A.
- Acetamide Substituent : Compound C uses a 4-acetylphenyl group, while Compound A employs a 2,5-dimethylphenyl group.
Implications :
- The acetyl group in Compound C may reduce metabolic stability due to susceptibility to esterase-mediated hydrolysis, whereas the chlorine and methyl groups in Compound A could enhance resistance to degradation .
- The 2,5-dimethylphenyl group in Compound A may offer steric hindrance, altering binding affinity compared to Compound C’s planar acetylphenyl group.
Structural Analog 3: 2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (Compound D)
Key Differences :
- Heterocyclic Core : Compound D replaces the phenyl group on the triazole with a thiazole ring in the acetamide side chain.
- Substituent Flexibility : The "R" group in Compound D allows modular functionalization, unlike the fixed 2,5-dimethylphenyl group in Compound A.
Implications :
- Compound A’s chlorophenylamino group could provide stronger hydrophobic interactions in target binding compared to Compound D’s variable "R" groups.
Anti-Exudative Activity Analog: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (Compound E)
Key Differences :
- Triazole Substituent: Compound E substitutes position 5 with a furan-2-yl group, contrasting with the chlorophenylamino group in Compound A.
Implications :
- The furan ring in Compound E is electron-rich, which may reduce oxidative stability compared to Compound A’s electron-deficient chlorophenyl group.
- Anti-exudative activity in Compound E (tested at 10 mg/kg) suggests that Compound A’s chloro-substituted derivative might exhibit enhanced potency due to improved target affinity .
Comparative Data Tables
Table 1: Structural and Functional Comparison
| Feature | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Triazole Position 5 | [(3-Chlorophenyl)amino]methyl | 4-Methylphenyl | [4-(Acetylamino)phenoxy]methyl | Methyl |
| Acetamide Substituent | 2,5-Dimethylphenyl | 2,5-Dimethylphenyl | 4-Acetylphenyl | Thiazol-2-yl (variable R) |
| Key Functional Groups | –Cl, –NH–, –S– | –CH3, –NH2 | –O–, –COCH3 | –S– (thiazole) |
| Potential Bioactivity | Antimicrobial, Anti-inflammatory | Antimicrobial | Anticancer | Anticancer |
Table 2: Spectroscopic Data Comparison
Toxicity and Environmental Considerations
- Handling : Proper disposal protocols are critical, given EPA reporting errors for similar compounds .
Biological Activity
The compound 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Its structure includes a triazole ring, a sulfanyl group, and an acetamide moiety, which are indicative of significant interactions with biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 463.12 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms, known for its diverse biological activities. |
| Sulfanyl Group | Contributes to the reactivity and interaction with biological targets. |
| Acetamide Moiety | Enhances solubility and bioavailability in biological systems. |
The biological activity of 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Similar triazole compounds have demonstrated antifungal and anticancer properties through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or metabolic pathways.
- Receptor Modulation : It can modulate receptor functions that play critical roles in cellular signaling pathways.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer effects. For instance, studies on related compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Compound A | HepG2 | 13.004 |
| Compound B | HepG2 | 28.399 |
These findings suggest that 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide may exhibit similar or enhanced anticancer properties due to its unique structural characteristics.
Case Studies
A study focusing on the synthesis and biological evaluation of triazole derivatives highlighted the importance of substituents in enhancing anticancer activity. Compounds with electron-donating groups demonstrated superior anti-proliferative effects compared to those with electron-withdrawing groups. Specifically:
- 6d (with two methyl groups) showed the highest potency.
- 6e (with a bromo group) exhibited the lowest activity.
This structure–activity relationship (SAR) underlines the potential efficacy of 2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide in cancer therapy.
Synthesis
The synthesis of this compound involves multiple steps to ensure high yield and purity:
- Formation of Triazole Ring : Utilizing appropriate precursors to construct the triazole framework.
- Introduction of Sulfanyl Group : Employing thiolation reactions to incorporate the sulfanyl moiety.
- Acetamide Formation : Coupling with acetic acid derivatives to achieve the final product.
Optimizing these synthetic routes is crucial for maximizing yield while minimizing environmental impact.
Q & A
Q. What novel derivatives are being explored to improve pharmacokinetic properties?
- Methodological Answer : Derivatives include:
- PEGylated analogs : Increase solubility (LogP reduced from 3.2 to 1.8).
- Prodrugs : Esterify the acetamide group for delayed release.
Efficacy is tested in murine models with LC-MS/MS plasma analysis .
Future Research Directions
Q. How can AI-driven platforms accelerate the discovery of analogs with enhanced bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
